

3-ethyl-2-methylhept-2-ene CAS number and database information

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Compound of Interest

Compound Name: 3-ethyl-2-methylhept-2-ene

Cat. No.: B011558

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In-Depth Technical Guide: 3-ethyl-2-methylhept-2-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **3-ethyl-2-methylhept-2-ene**, focusing on its identification, physicochemical properties, and potential synthetic and analytical methodologies.

Compound Identification

Chemical Name: 3-ethyl-2-methylhept-2-ene

• CAS Number: 19780-61-1[1][2][3][4][5][6]

Molecular Formula: C10H20[1][2][3][6]

Molecular Weight: 140.27 g/mol [1][3]

Synonyms: 2-Methyl-3-ethyl-2-heptene[2][6]

Physicochemical Data



The following table summarizes the key quantitative data available for **3-ethyl-2-methylhept-2-ene**.

Property	Value	Source
Density	0.75 g/cm ³	[2][6]
Boiling Point	170.1 °C at 760 mmHg	[2][6]
Refractive Index	1.428	[2][6]
Flash Point	46.5 °C	[2][6]
Vapor Pressure	1.98 mmHg at 25°C	[2][6]
Kovats Retention Index (Standard non-polar)	979.1	[7]
Kovats Retention Index (Semistandard non-polar)	1073	[7]

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of **3-ethyl-2-methylhept-2-ene** are not readily available in the searched literature, this section outlines generalized, plausible methods based on established organic chemistry principles.

Proposed Synthesis: Wittig Reaction

The Wittig reaction is a versatile method for alkene synthesis from aldehydes or ketones.[1][2] [8][9] For the synthesis of the tetrasubstituted alkene, **3-ethyl-2-methylhept-2-ene**, a possible disconnection approach involves the reaction of a ketone with a phosphorus ylide. However, it is noted that the synthesis of tetrasubstituted alkenes via the Wittig reaction can be challenging and may result in low yields, especially with sterically hindered ketones.[1]

Reactants:

- Heptan-2-one
- (1-propyl)triphenylphosphonium bromide (as the precursor to the Wittig reagent)



- A strong base (e.g., n-butyllithium)
- Anhydrous solvent (e.g., Tetrahydrofuran THF)

Methodology:

- Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (1-propyl)triphenylphosphonium bromide in anhydrous THF.
- Cool the suspension to 0°C in an ice bath.
- Slowly add a solution of n-butyllithium in hexanes dropwise to the suspension with stirring.
 The formation of the deep red-colored ylide indicates a successful reaction.
- Allow the mixture to stir at 0°C for 1 hour and then warm to room temperature for another hour.
- Alkene Formation: Cool the ylide solution back to 0°C.
- Add a solution of heptan-2-one in anhydrous THF dropwise to the ylide solution.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Work-up and Purification: Quench the reaction by the slow addition of water.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic extracts, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).
- Filter and concentrate the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield 3-ethyl-2-methylhept-2-ene.



Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

Instrumentation:

- Gas Chromatograph equipped with a mass spectrometer detector.
- Capillary column (e.g., non-polar, such as DB-5 or TG-SQC).[10][11]

Sample Preparation:

- Dissolve a small amount of the sample (approximately 10 μ g/mL) in a volatile organic solvent such as hexane or dichloromethane.[11]
- Ensure the sample is free of particulate matter by filtration or centrifugation if necessary.[11]

GC-MS Parameters (Suggested):

- Injector Temperature: 250 °C
- · Carrier Gas: Helium
- · Column Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 250 °C
 - Hold at 250 °C for 5 minutes
- MS Detector:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Range: m/z 40-400

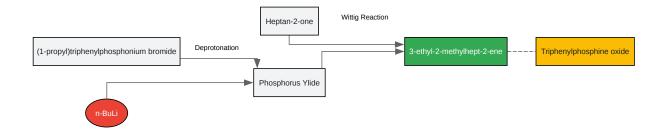


Solvent Delay: 3 minutes

Data Analysis:

The retention time of the peak corresponding to **3-ethyl-2-methylhept-2-ene** can be used for identification by comparison with a standard, if available. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic fragmentation pattern that can be compared with library spectra (e.g., NIST) for confirmation of the structure.[7]

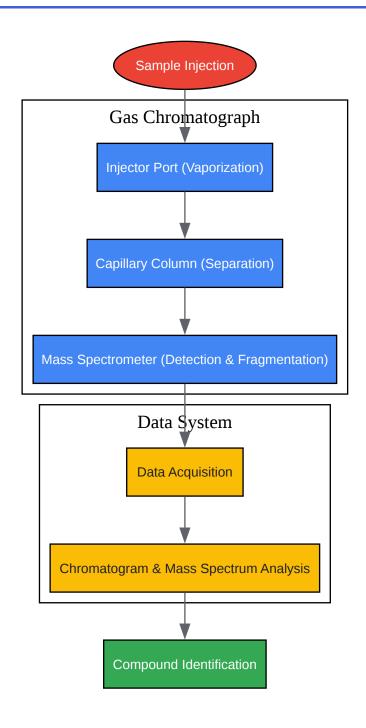
Visualizations



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Caption: Proposed Wittig reaction synthesis pathway for **3-ethyl-2-methylhept-2-ene**.





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Caption: General experimental workflow for GC-MS analysis.

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